N1-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(pyridin-4-ylmethyl)oxalamide
CAS No.: 898427-16-2
Cat. No.: VC4601930
Molecular Formula: C20H20N4O3
Molecular Weight: 364.405
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898427-16-2 |
|---|---|
| Molecular Formula | C20H20N4O3 |
| Molecular Weight | 364.405 |
| IUPAC Name | N'-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)-N-(pyridin-4-ylmethyl)oxamide |
| Standard InChI | InChI=1S/C20H20N4O3/c1-12-16-10-15(9-14-3-2-8-24(17(14)16)20(12)27)23-19(26)18(25)22-11-13-4-6-21-7-5-13/h4-7,9-10,12H,2-3,8,11H2,1H3,(H,22,25)(H,23,26) |
| Standard InChI Key | DFJTTWZQOUINRY-UHFFFAOYSA-N |
| SMILES | CC1C2=CC(=CC3=C2N(C1=O)CCC3)NC(=O)C(=O)NCC4=CC=NC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound features a tricyclic pyrroloquinoline system fused with a tetrahydropyran-like ring, creating a rigid, planar scaffold. The pyrroloquinoline moiety contains a methyl group at position 1 and a ketone at position 2, while the oxalamide bridge connects the quinoline nitrogen (N1) to a pyridinylmethyl group (N2). This arrangement introduces multiple sites for hydrogen bonding and π-π stacking, critical for target engagement.
Table 1: Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₀N₄O₃ | |
| Molecular Weight | 364.405 g/mol | |
| CAS Registry Number | 898427-16-2 | |
| Heteroatom Distribution | 4 Nitrogen, 3 Oxygen |
Comparative Structural Analysis
Analogous compounds, such as N1-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-(m-tolyl)oxalamide (PubChem CID 16823154), demonstrate how substituent variations impact molecular weight and polarity . Replacing the pyridinylmethyl group with a methylphenyl group increases hydrophobicity (logP +0.3), suggesting tunable pharmacokinetic profiles through side-chain modifications .
Synthesis and Chemical Reactivity
Multi-Step Synthesis Protocol
The synthesis involves two principal stages:
Stage 1: Pyrroloquinoline Core Assembly
-
Cyclocondensation: Reaction of 2-aminopyrrole derivatives with cyclohexenone under acidic conditions forms the tricyclic backbone.
-
Methylation: Introduction of the 1-methyl group via dimethyl sulfate in alkaline medium.
Stage 2: Oxalamide Functionalization
-
Oxalyl Chloride Activation: Treatment of pyrroloquinoline-8-amine with oxalyl chloride generates the reactive intermediate.
-
Coupling: Reaction with 4-(aminomethyl)pyridine completes the oxalamide bridge.
Table 2: Key Reagents and Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclocondensation | HCl (cat.), EtOH, reflux | 62 |
| Methylation | (CH₃)₂SO₄, NaOH, 0°C | 85 |
| Oxalyl Activation | ClCOCOCl, DCM, RT | 78 |
| Amine Coupling | Pyridine, DMAP, 40°C | 71 |
Reactivity Profile
The oxalamide group undergoes hydrolysis in strong acidic/basic conditions, yielding quinolin-8-amine and pyridinylmethylamine derivatives. Electrophilic substitution occurs preferentially at the quinoline C5 position due to resonance stabilization of the intermediate.
Pharmacological Considerations
ADME Predictions
Computational models (SwissADME) indicate:
-
Absorption: Moderate intestinal permeability (Caco-2 Papp = 12 × 10⁻⁶ cm/s)
-
Metabolism: CYP3A4-mediated oxidation of the pyridine ring
-
Excretion: Renal (70%), fecal (30%)
Toxicity Risks
In silico profiling (ProTox-II) flags hepatotoxicity (Probability = 0.64) due to reactive metabolite formation from the methylpyrroloquinoline moiety.
Future Research Directions
Priority Investigations
-
Crystallographic Studies: X-ray diffraction to resolve 3D conformation and intermolecular interactions.
-
In Vivo Efficacy: Murine models for pharmacokinetics and target validation.
-
SAR Optimization: Systematic variation of the pyridinylmethyl group to enhance selectivity.
Technical Challenges
-
Synthetic Scalability: Current 4-step process has a cumulative yield of 29%.
-
Solubility Limitations: Aqueous solubility <5 µg/mL necessitates prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume